4-Bromo-6-methyl-1H-indazol-3-amine is classified as an indazole derivative. Indazoles are known for their pharmacological properties, including antitumor and antimicrobial activities. This particular derivative has been investigated for its role as a scaffold in designing kinase inhibitors and other therapeutic agents, particularly in cancer research .
The synthesis of 4-Bromo-6-methyl-1H-indazol-3-amine typically involves several key steps:
The reaction conditions are crucial for achieving high yields and purity:
Industrial production may involve large-scale batch reactions or continuous flow reactors to enhance efficiency and scalability, optimizing yield and purity .
The molecular formula of 4-Bromo-6-methyl-1H-indazol-3-amine is , with a molecular weight of approximately 228.08 g/mol. The structure consists of:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure:
4-Bromo-6-methyl-1H-indazol-3-amine can participate in various chemical reactions, including:
For these reactions, typical reagents include:
The primary target for 4-Bromo-6-methyl-1H-indazol-3-amine is tyrosine kinase, an enzyme involved in various signaling pathways related to cell proliferation and survival.
This compound interacts with tyrosine kinase by binding effectively within its hinge region, inhibiting its activity. This inhibition can lead to downstream effects on multiple biochemical pathways, notably affecting cancer cell growth.
One significant pathway influenced by this compound is the p53/MDM2 pathway, which plays a critical role in regulating apoptosis and cell cycle progression. By modulating this pathway, 4-Bromo-6-methyl-1H-indazol-3-amine exhibits notable antitumor activity .
4-Bromo-6-methyl-1H-indazol-3-amine exhibits several important physical and chemical properties:
The compound's stability can be influenced by environmental factors such as temperature and pH, which must be considered during storage and handling .
4-Bromo-6-methyl-1H-indazol-3-amine has several applications across different fields:
Classical electrophilic bromination of 6-methyl-1H-indazole derivatives faces challenges in controlling mono- vs. polybromination and positional selectivity. Kinetic studies reveal that electron-donating methyl groups activate ortho/para positions, but C4 selectivity requires steric and electronic modulation. Acid-catalyzed bromination in sulfuric acid at –10°C to 0°C achieves ∼60% C4-brominated product but suffers from exothermic risks and nitrile hydrolysis .
N-Bromosuccinimide (NBS) in 96% H₂SO₄ enables safer, higher-yielding monobromination. Key optimizations include:
Table 1: NBS Bromination Optimization
H₂SO₄ (equiv.) | NBS (equiv.) | Temp (°C) | Purity (A%) | Key Byproducts |
---|---|---|---|---|
10 | 1.20 | 25 | 75 | Dibromide (12%) |
10 | 1.07 | 25 | >93 | None |
5 | 1.07 | 25 | 65 | Nitrile hydration |
10 | 1.07 | 50 | 40 | Hydrolysis products |
Isolated yields reach 75–80% at 100-g scale via precipitation into ice water, eliminating chromatography .
Directed ortho-lithiation (DoM) leverages the indazole’s N-directing groups. N-Protected 6-methylindazoles (e.g., 1-methyl or SEM derivatives) undergo lithiation at C4 using lithium diisopropylamide (LDA) at –78°C, followed by bromination with Br₂ or CBr₄. This achieves >85% regioselectivity but requires cryogenic conditions and protecting group manipulation [7].
Cyclization of 3-bromo-2,6-dimethylbenzonitrile with hydrazine typically targets the indazole core. In polar aprotic solvents (DMSO, NMP), cyclization at 60°C with NaOAc buffer proceeds rapidly but yields a 1:1 mixture of 4-bromo-6-methyl- and undesired 7-bromo-6-methyl- isomers due to competing nucleophilic attacks at C1 vs. C2 positions .
Solvent polarity critically influences regioselectivity:
Table 2: Solvent Impact on Cyclization Regioselectivity
Solvent | Temp (°C) | Hydrazine (equiv.) | 6:12 Isomer Ratio | Yield (%) |
---|---|---|---|---|
DMSO | 60 | 2.0 | 50:50 | 90 |
EtOH | 95 | 3.0 | 65:35 | 88 |
IPA | 95 | 3.0 | 70:30 | 85 |
DIPEA | 80 | 2.5 | 80:20 | 82 |
2-MeTHF | 90 | 2.0 | 85:15 | 90 |
While not directly reported for 4-bromo-6-methyl derivatives, CAN-catalyzed cyclizations under ultrasound irradiation in EtOH/H₂O complete in 35 minutes at 50–60°C [2]. This suggests flow reactor potential for:
The 3-aminoindazole free base is converted to its di-HCl salt for crystallization. Optimal conditions:
Large-scale processes avoid column chromatography:
Alternative salts improve crystallinity:
Table 3: Salt Forms and Isolated Yields
Salt Form | Crystallization Solvent | Purity (%) | Overall Yield (%) |
---|---|---|---|
Di-HCl | IPA/H₂O | >99 | 38–45 |
H₂SO₄ | EtOH | 98 | 30–35 |
Mesylate | Acetone | 95 | 28–32 |
Free base | Toluene/heptane | 97 | 25–30 |
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4